![molecular formula C18H21NO4 B6348303 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1327167-96-3](/img/structure/B6348303.png)
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (PPD) is an organic compound belonging to the class of spiro compounds found in nature. It is a colorless, odorless solid with a melting point of 150-152°C. PPD is a versatile compound that has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the field of biochemistry, and in the study of biochemical and physiological effects.
Scientific Research Applications
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the field of biochemistry, and in the study of biochemical and physiological effects. It has been used to synthesize compounds with potential therapeutic activity, such as inhibitors of the enzyme 5-lipoxygenase and inhibitors of the enzyme cyclooxygenase-2. In addition, 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in the synthesis of compounds with potential anti-cancer activity. It has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of certain drugs on the body.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as 5-lipoxygenase and cyclooxygenase-2, and inhibits their activity. This inhibition leads to a decrease in the production of certain compounds, such as leukotrienes and prostaglandins, which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have anti-cancer activity, as well as to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a relatively unstable compound and should be handled with care. In addition, the purity of the product must be carefully monitored in order to ensure that the desired results are obtained.
Future Directions
There are many potential future directions for research involving 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. For example, further research could be conducted to investigate the mechanism of action of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and to identify other potential therapeutic and anti-cancer applications. Additionally, further research could be conducted to investigate the effects of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid on other enzymes, such as those involved in the metabolism of drugs. Finally, research could be conducted to investigate the effects of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid on other biochemical and physiological processes.
Synthesis Methods
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized from the reaction of 3-phenylprop-2-enal and 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base and a catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The reaction yields a mixture of the desired product and byproducts, which are then separated by column chromatography. The purity of the product is determined by high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-16(10-9-14-7-3-1-4-8-14)19-15(17(21)22)13-23-18(19)11-5-2-6-12-18/h1,3-4,7-10,15H,2,5-6,11-13H2,(H,21,22)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGNTGMBHAPDHX-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.